Abamine oxalic acid salt
Description
Abamine oxalic acid salt (chemical name: (E)-N-(3-(3,4-dimethoxyphenyl)allyl)-N-(4-fluorobenzyl)-4-methoxy-4-oxobutan-1-aminium carboxyformate) is a synthetic organic compound with the molecular formula C₂₅H₃₀FNO₈ and a molecular weight of 491.51 g/mol . It is characterized by a complex structure featuring aromatic methoxy and fluorobenzyl groups, distinguishing it from simpler oxalic acid salts. The compound is specified to have a purity of >98%, indicating its use in high-precision applications, likely in pharmaceutical or biochemical research .
Properties
IUPAC Name |
[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]-[(4-fluorophenyl)methyl]-(2-methoxy-2-oxoethyl)azanium;2-hydroxy-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO4.C2H2O4/c1-25-19-11-8-16(13-20(19)26-2)5-4-12-23(15-21(24)27-3)14-17-6-9-18(22)10-7-17;3-1(4)2(5)6/h4-11,13H,12,14-15H2,1-3H3;(H,3,4)(H,5,6)/b5-4+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIDTLUOJLAYQK-FXRZFVDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC[NH+](CC2=CC=C(C=C2)F)CC(=O)OC)OC.C(=O)(C(=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C[NH+](CC2=CC=C(C=C2)F)CC(=O)OC)OC.C(=O)(C(=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of abamine oxalic acid salt involves the reaction of (E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)-N-(2-methoxy-2-oxoethyl)prop-2-en-1-aminium with oxalic acid. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions: Abamine oxalic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Abamine oxalic acid salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used to study the effects of abscisic acid on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of abamine oxalic acid salt involves its interaction with specific molecular targets in plants. It acts as an inhibitor of abscisic acid biosynthesis, thereby affecting the signaling pathways regulated by this hormone. The compound binds to key enzymes involved in the biosynthesis of abscisic acid, leading to a reduction in its levels and subsequent physiological effects.
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Structural Comparison of Oxalic Acid Salts
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Abamine oxalic acid salt | C₂₅H₃₀FNO₈ | 491.51 | Aromatic methoxy, fluorobenzyl, carboxyformate |
| Ammonium oxalate | (NH₄)₂C₂O₄ | 124.10 | Diammonium salt of oxalic acid |
| Sodium oxamate | C₂H₂NNaO₃ | 119.03 | Sodium salt of oxamic acid (amide derivative) |
| Cadmium oxalate | CdC₂O₄ | 200.43 | Cadmium(II) coordinated with oxalate dianion |
Key Observations :
- This compound has a bulky organic structure compared to inorganic salts like ammonium oxalate, which influences solubility and reactivity .
- Ammonium oxalate and sodium oxamate are simpler salts used in analytical chemistry and metal chelation .
- Cadmium oxalate is a coordination compound with applications in materials science .
Functional and Application Differences
Table 2: Functional Comparison
Key Insights :
- Sodium oxamate inhibits metabolic enzymes, highlighting the role of oxalate derivatives in biochemical pathways .
- Calcium oxalate is a naturally occurring salt linked to pathological conditions like kidney stones .
Research Findings and Trends
- Pharmaceutical Salts: Oxalic acid is employed as a coformer in multicomponent crystals (e.g., escitalopram oxalate), enhancing drug stability and bioavailability .
- Biosynthesis : Optimizing pH (e.g., pH 6 for Aspergillus niger) improves oxalic acid yield, though industrial-scale production of complex salts like Abamine requires advanced synthetic methods .
- Environmental Impact : Substituted alkylamine salts (e.g., PMN P-85–941) are regulated due to risks of water contamination, underscoring the need for eco-friendly disposal of oxalic acid derivatives .
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